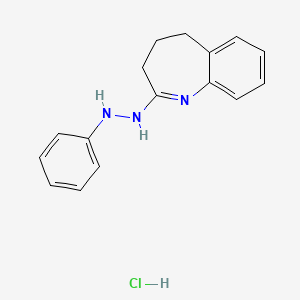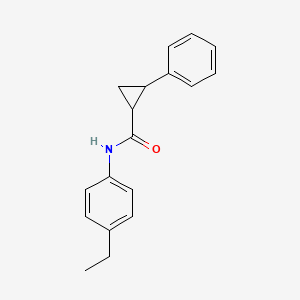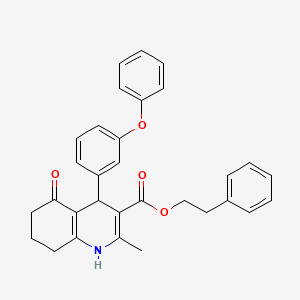![molecular formula C13H19ClOS B4958622 1-chloro-2-[4-(isopropylthio)butoxy]benzene](/img/structure/B4958622.png)
1-chloro-2-[4-(isopropylthio)butoxy]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-chloro-2-[4-(isopropylthio)butoxy]benzene, also known as CIB, is a chemical compound that has been widely used in scientific research for its unique properties. CIB is a member of the aryl chlorides family, which are known for their ability to interact with biological systems.
Wirkmechanismus
The mechanism of action of 1-chloro-2-[4-(isopropylthio)butoxy]benzene is not fully understood, but it is believed to interact with biological systems through the formation of covalent bonds with nucleic acids and proteins. This interaction can lead to changes in gene expression and protein function.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria, and modulate the activity of enzymes. This compound has also been shown to have anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-chloro-2-[4-(isopropylthio)butoxy]benzene in lab experiments is its ability to interact with biological systems in a specific and controlled manner. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the use of 1-chloro-2-[4-(isopropylthio)butoxy]benzene in scientific research. One potential direction is the development of this compound-based metal complexes for use as anticancer agents. Another potential direction is the use of this compound as a probe for the detection of specific nucleic acids and proteins. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.
Synthesemethoden
1-chloro-2-[4-(isopropylthio)butoxy]benzene can be synthesized through a multistep process starting from 4-(isopropylthio)phenol. The first step involves the synthesis of 4-(isopropylthio)phenyl acetate, which is then converted into this compound through a series of reactions.
Wissenschaftliche Forschungsanwendungen
1-chloro-2-[4-(isopropylthio)butoxy]benzene has been extensively used in scientific research for its ability to interact with biological systems. It has been used as a ligand for the synthesis of metal complexes, which have been studied for their potential use as anticancer agents. This compound has also been used as a probe for the detection of nucleic acids and proteins.
Eigenschaften
IUPAC Name |
1-chloro-2-(4-propan-2-ylsulfanylbutoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClOS/c1-11(2)16-10-6-5-9-15-13-8-4-3-7-12(13)14/h3-4,7-8,11H,5-6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEBIQVKXMIKPRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SCCCCOC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-6-ethoxy-4-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B4958545.png)


![N-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-3-fluorobenzamide](/img/structure/B4958564.png)
![N-(2-[5-(3-chlorophenyl)-2-furyl]-1-{[(3-pyridinylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4958567.png)
![1-[(3,4-dimethoxyphenyl)acetyl]-3-(3-pyridinyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4958574.png)
![ethyl [(5-methoxy-1H-benzimidazol-2-yl)thio]acetate hydrochloride](/img/structure/B4958578.png)
![N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B4958586.png)

![5-[2-(allyloxy)-5-chlorobenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4958598.png)

![2-[4-(4-allyl-2-methoxyphenoxy)butoxy]naphthalene](/img/structure/B4958611.png)

